4-Hydroxy-2-butanone
Overview
Description
This compound is a significant intermediate in the synthesis of various pharmaceuticals and fine chemicals . It is characterized by its ability to participate in a variety of chemical reactions due to the presence of both hydroxyl and carbonyl functional groups.
Mechanism of Action
Target of Action
The primary target of 4-Hydroxy-2-butanone is Peptidyl-prolyl cis-trans isomerase FKBP1A . This protein plays a crucial role in protein folding and helps in the proper functioning of the immune response.
Mode of Action
It’s known that the compound interacts with its target, possibly causing conformational changes that could affect the protein’s function .
Biochemical Pathways
This compound is involved in the bioreduction process, where it’s reduced to 1,3-butanediol . This process is facilitated by carbonyl reductases, such as PFODH from Pichia finlandica and CpSADH from Candida parapsilosis . These enzymes show high substrate/product tolerance and good catalytic activity .
Result of Action
The reduction of this compound to 1,3-butanediol results in the production of optically pure enantiomers of 1,3-butanediol . These enantiomers are important intermediates for the synthesis of pharmaceutically valuable compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of water molecules can modulate the conformation of this compound . This interaction between the compound and its environment can potentially affect its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
4-Hydroxy-2-butanone plays a significant role in biochemical reactions. It interacts with enzymes such as NAD±dependent glycerol dehydrogenase (GlyDH) and NAD±regenerating NADH oxidase (nox) . These enzymes are immobilized on functionalized single-walled carbon nanotubes (SWCNTs) through specific interactions . The GlyDH/nox ratio, pH, and amount of nicotinamide cofactor are examined to establish the optimum reaction conditions for this compound production .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it forms an intramolecular O–H⋯O hydrogen bond . Upon complexation, the weak intramolecular hydrogen bond in the monomer is replaced by two strong intermolecular O–H⋯O hydrogen bonds, leading to a change in the orientation of the –OH group of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The nanoparticle-supported cofactor regeneration system becomes more stable, and the yield of this compound turns out to be almost twice (37%) that of the free enzyme system after a 12-hour reaction .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-butanone can be synthesized through several methods. One common approach involves the oxidation of 1,3-butanediol using hydrogen peroxide in the presence of a catalyst . The reaction is typically carried out at temperatures between 60 to 75 degrees Celsius. Another method involves the condensation reaction of formaldehyde and acetone, catalyzed by amino acids such as D-proline .
Industrial Production Methods: In industrial settings, this compound is often produced via biocatalysis. For instance, the use of immobilized enzymes such as NAD±dependent glycerol dehydrogenase and NADH oxidase on functionalized single-walled carbon nanotubes has been reported to enhance the yield and stability of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-butanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-butanone.
Reduction: It can be reduced to 1,3-butanediol.
Dehydration: It can be dehydrated to form 3-buten-2-one.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Catalysts such as raney nickel are used for the reduction process.
Dehydration: Dehydration is typically carried out over anatase titanium dioxide catalysts.
Major Products:
Oxidation: 2-Butanone
Reduction: 1,3-Butanediol
Dehydration: 3-Buten-2-one
Scientific Research Applications
4-Hydroxy-2-butanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-Hydroxy-2-butanone
- 5-Hydroxy-2-pentanone
- Hydroxyacetone
- Dihydroxyacetone
- 4-Phenyl-2-butanone
Comparison: 4-Hydroxy-2-butanone is unique due to its specific combination of hydroxyl and carbonyl functional groups, which allows it to participate in a broader range of chemical reactions compared to its analogs. For instance, while hydroxyacetone and dihydroxyacetone are also beta-hydroxy ketones, they do not possess the same reactivity profile as this compound .
Properties
IUPAC Name |
4-hydroxybutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-4(6)2-3-5/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSQXDHWDCMMRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060442 | |
Record name | 2-Butanone, 4-hydroxy- | |
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Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 2-Butanone, 4-hydroxy- | |
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Record name | 4-Hydroxy-2-butanone | |
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Vapor Pressure |
0.85 [mmHg] | |
Record name | 4-Hydroxy-2-butanone | |
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CAS No. |
590-90-9, 68648-26-0 | |
Record name | 4-Hydroxy-2-butanone | |
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Record name | 4-Hydroxy-2-butanone | |
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Record name | 4-hydroxybutan-2-one | |
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Record name | 2-Butanone, 4-hydroxy- | |
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Record name | 4-hydroxybutan-2-one | |
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Record name | 4-HYDROXY-2-BUTANONE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for synthesizing 4-Hydroxy-2-butanone?
A1: this compound can be synthesized through several methods, including:
- Aldol Condensation of Acetone and Formaldehyde: This reaction is typically carried out under supercritical conditions or with catalysts like KF/Al2O3. [, ]
- Dehydrogenation of 1,3-Butanediol: This method utilizes copper-containing catalysts and operates at specific temperatures and pressures. []
- Microbial Production: Certain yeast strains, like Pichia membranaefaciens and Pichia jadinii, can convert this compound from substrates like acetone and formaldehyde. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C4H8O2, and its molecular weight is 88.11 g/mol.
Q3: How is the structure of this compound and its hydrates characterized?
A3: Rotational spectroscopy combined with quantum chemical calculations is a powerful tool to elucidate the structure of this compound and its hydrates in the gas phase. This technique allows for the identification of different isomers and provides insights into the interplay between intra- and intermolecular hydrogen bonding. [, ]
Q4: What is the reactivity of this compound with OH radicals and Cl atoms in the atmosphere?
A4: this compound readily reacts with OH radicals and Cl atoms in the atmosphere. [, , , ] The primary product of these reactions is formaldehyde. [] These reactions contribute significantly to the atmospheric degradation of this compound.
Q5: How does the structure of this compound influence its reactivity in aldol reactions?
A5: The presence of both a hydroxyl and a carbonyl group makes this compound a versatile reactant in aldol reactions. The β-hydroxy ketone structure can be doubly deprotonated, allowing for regioselectivity in aldol reactions. []
Q6: Can this compound be used as a building block for more complex molecules?
A6: Yes, this compound is a valuable precursor for synthesizing compounds like methyl vinyl ketone, 2-methyl-1,3-dioxolane-2-ethanol, and 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. [, ] These compounds have applications as methyl vinyl ketone equivalents and in the synthesis of γ-ionone. [, ]
Q7: What are the applications of this compound in microbial systems?
A7: this compound serves as a substrate for microbial production of valuable chemicals. For instance, it is used in the microbial production of optically active (R)-1,3-butanediol by various yeast strains. [, , , ]
Q8: What are the side reactions involving formaldehyde during the synthesis of this compound under supercritical conditions?
A8: Research indicates that formaldehyde can undergo cross-disproportionation with formic acid during the supercritical synthesis of this compound. This side reaction significantly impacts formic acid consumption and should be considered when optimizing reaction conditions. []
Q9: How is computational chemistry used to study this compound?
A9: Computational methods are employed to investigate various aspects of this compound, such as:
- Reaction Kinetics and Mechanisms: Theoretical calculations using methods like M062X and canonical variational transition state theory help elucidate the kinetics and mechanisms of this compound reactions with radicals like OH and Cl. []
- Thermodynamic Properties: Group contribution methods like Benson's method are used to estimate thermodynamic properties of this compound, such as formation enthalpies, entropies, and heat capacities. These calculations aid in optimizing reaction conditions for its synthesis. []
- Ligand-Protein Interactions: Simulations like weighted ensemble milestoning (WEM) help understand the binding affinity and dissociation kinetics of this compound with proteins like FK506 binding protein. This insight is crucial for drug design and understanding biological interactions. [, ]
Q10: How is this compound analyzed in environmental samples?
A10: Gas chromatography (GC) coupled with various detectors like flame ionization (FID), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly used to identify and quantify this compound in environmental samples, including wet precipitation. [, ]
Q11: What is the stability of this compound under various conditions?
A12: The stability of this compound can be influenced by factors such as temperature, pH, and the presence of other chemicals. For example, under basic conditions, it can undergo dehydration to form methyl vinyl ketone. [] It's crucial to consider its stability when developing formulations or studying its environmental fate.
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